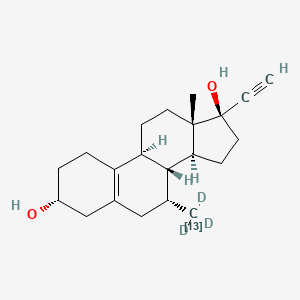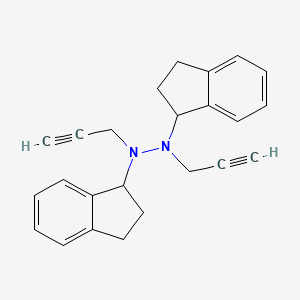![molecular formula C12H15BrN4OS B13857532 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is a chemical compound with the molecular formula C12H14N4OS • HBr and a molecular weight of 262.34 . This compound is related to 1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide, which is known for its use in the preparation of antiulcer agents and as a selective inhibitor of gastric H+,K±ATPase .
Méthodes De Préparation
The synthesis of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves the reaction of 4-ethoxyphenyl isothiocyanate with guanidine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves its interaction with specific molecular targets. For instance, it acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is crucial for acid secretion in the stomach . The compound may also inhibit myosin light chain phosphatase, affecting cellular processes related to muscle contraction and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is similar to other thiazole derivatives, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: Used in antiulcer agents and as a myosin light chain phosphatase inhibitor.
4-Substituted 2-guanidinothiazoles: Known for their selective inhibition of gastric H+,K±ATPase.
The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15BrN4OS |
|---|---|
Poids moléculaire |
343.25 g/mol |
Nom IUPAC |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C12H14N4OS.BrH/c1-2-17-9-5-3-8(4-6-9)10-7-18-12(15-10)16-11(13)14;/h3-7H,2H2,1H3,(H4,13,14,15,16);1H |
Clé InChI |
ZIQCXDSRVIZGQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


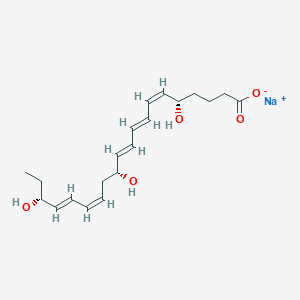
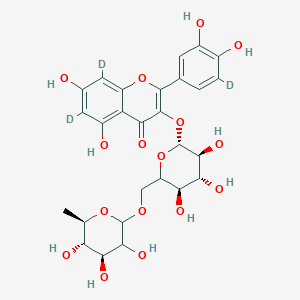
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
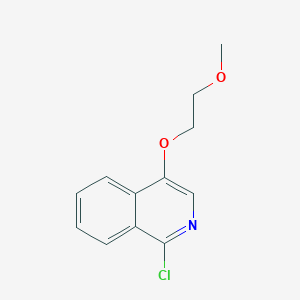
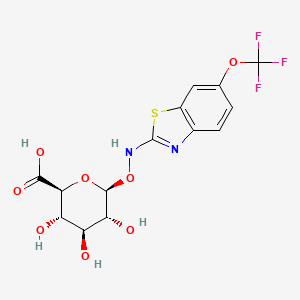
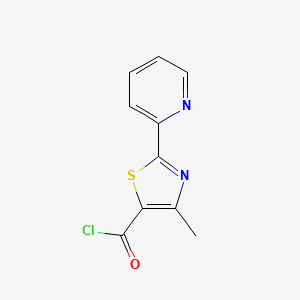

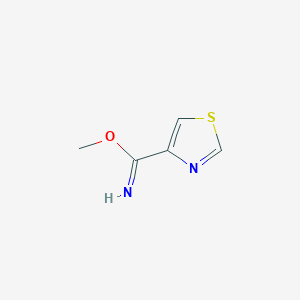
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)
